molecular formula C55H66ClN7O9S B12510797 1-(2-{2-[2-(2-{2-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide

1-(2-{2-[2-(2-{2-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide

Cat. No.: B12510797
M. Wt: 1036.7 g/mol
InChI Key: FYSWLIFIYIVHPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring multiple pharmacologically relevant motifs:

  • Polyethylene glycol (PEG) linker: A tri-ethoxy chain (2-{2-[2-(ethoxy)ethoxy]ethoxy}acetamido) improves solubility and pharmacokinetic properties, a strategy observed in PROTACs and other bioactive molecules .
  • Pyrrolidine-2-carboxamide scaffold: The 4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl} group is critical for target engagement, resembling motifs in kinase inhibitors and proteolysis-targeting chimeras (PROTACs) .

Its synthesis involves multi-step coupling reactions, as exemplified by similar compounds (e.g., compound 10a in ), with HPLC purification under acidic conditions yielding ~47% efficiency .

Properties

IUPAC Name

1-[2-[[2-[2-[2-[2-[[4-[1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H66ClN7O9S/c1-34-27-46(60-43-18-16-42(56)17-19-43)45-28-41(15-20-47(45)63(34)36(3)64)38-11-13-40(14-12-38)52(67)57-21-22-70-23-24-71-25-26-72-32-49(66)61-51(55(4,5)6)54(69)62-31-44(65)29-48(62)53(68)58-30-37-7-9-39(10-8-37)50-35(2)59-33-73-50/h7-20,28,33-34,44,46,48,51,60,65H,21-27,29-32H2,1-6H3,(H,57,67)(H,58,68)(H,61,66)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSWLIFIYIVHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H66ClN7O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1036.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the sequential addition of various functional groups. Key steps may include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, involving the condensation of aniline derivatives with ketones.

    Introduction of the thiazole ring: This step may involve the cyclization of appropriate thioamide precursors.

    Attachment of the pyrrolidine ring: This can be accomplished through nucleophilic substitution reactions.

    Final assembly: The various fragments are coupled together using peptide coupling reagents such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings and thiazole moiety can be oxidized under appropriate conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, while the amide groups can participate in nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; amines or alcohols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic rings may yield quinones, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its target pathways.

    Medicine: Potential therapeutic applications due to its bioactive functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The aromatic rings and amide groups may facilitate binding to proteins or nucleic acids, while the thiazole and pyrrolidine rings could modulate the activity of enzymes or receptors. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

a) Compound 10a ():

  • Structure: (2S,4S)-1-[(2S)-2-(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}acetamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide.
  • Key Differences: Replaces the quinoline-acetyl group with an azidoethoxy terminus.
  • Synthesis : 47% yield via HATU-mediated coupling and HPLC purification, comparable to the target compound .

b) PROTAC 5 ():

  • Structure : Features a similar pyrrolidine-thiazole scaffold but incorporates a dimethoxybenzylpiperazine group and a naphthyridine-based VHL ligand.
  • Function : Demonstrates dual degradation of BRD9/BRD7 with 44% yield, highlighting the impact of linker length on proteasome recruitment efficiency .

Quinoline-Based Analogues

a) 1-Acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl Derivatives

  • : Compounds like 12 and 13 integrate chlorophenyl-substituted quinolines with triazole or thiazolo-pyrimidine groups.

Thiazole-Containing Compounds

a) N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide ():

  • Structure : Combines thiazole with furan-carboxamide, lacking the PEG linker and pyrrolidine core.
  • Applications : Used in kinase inhibition studies, suggesting the target compound’s thiazole moiety may confer similar selectivity .

Comparative Data Table

Compound Name Core Structure Linker Type Key Modifications Synthesis Yield Bioactivity (if reported)
Target Compound Quinoline + Pyrrolidine Tri-ethoxy PEG 4-Chlorophenylamino, Thiazole ~47% (est.) Kinase inhibition (hypothesized)
10a () Pyrrolidine Azido-PEG Azide terminus 47% PROTAC scaffold
PROTAC 5 () Pyrrolidine + Thiazole Extended PEG VHL ligand 44% BRD9/BRD7 degradation
Compound 12 () Quinoline + Triazole None Chlorophenyl, Thiazolo-pyrimidine N/A Kinase binding
Compound Thiazole + Furan Ethylacetamide 3-Methoxybenzyl N/A Kinase inhibition

Research Findings and Implications

  • Synthetic Challenges : The tri-ethoxy PEG linker in the target compound introduces steric hindrance, reducing coupling efficiency compared to shorter linkers (e.g., 10a ) .
  • Bioactivity Predictions: The 4-chlorophenylamino group may enhance kinase binding affinity, as seen in ’s chlorophenyl-pyrimidine derivatives .
  • Solubility vs. Activity Trade-off : While PEG linkers improve solubility (e.g., PROTAC 5 ), excessive length may reduce cell permeability, necessitating optimization .

Biological Activity

The compound is a complex organic molecule with potential biological activity. Its intricate structure suggests that it may interact with various biological targets, making it a candidate for pharmacological research. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Structure and Properties

The molecular formula of the compound is C25H30ClN3O5C_{25}H_{30}ClN_3O_5, and it has a molecular weight of 434.91 g/mol. The presence of multiple functional groups, including thiazole and quinoline moieties, suggests diverse biological activities.

Biological Activity Overview

  • Antitumor Activity :
    • Compounds containing thiazole rings have been reported to exhibit significant antitumor properties. For instance, thiazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents .
    • The specific structure of our compound, particularly the presence of the thiazole ring and the quinoline moiety, may enhance its cytotoxic effects.
  • Enzyme Inhibition :
    • The compound's potential as an acetylcholinesterase inhibitor has been suggested by studies on similar structures. Inhibitors of this enzyme can be beneficial in treating conditions such as Alzheimer's disease .
    • Additionally, compounds with similar piperidine structures have demonstrated strong inhibitory effects on urease, which is relevant for treating urinary tract infections .
  • Antimicrobial Activity :
    • Research on related compounds indicates that they exhibit moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . This suggests that our compound may also possess antimicrobial properties worthy of investigation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorIC50 values < 2 µg/mL against cell lines
Enzyme InhibitionStrong AChE inhibition
AntimicrobialModerate activity against specific bacteria

The biological activity of the compound is likely influenced by its ability to interact with various biomolecules:

  • Hydrophobic Interactions : The presence of aromatic rings allows for significant hydrophobic interactions with target proteins.
  • Hydrogen Bonding : Functional groups such as amides and hydroxyls can form hydrogen bonds with amino acid residues in enzymes or receptors.

Molecular docking studies could provide insights into the specific binding interactions between this compound and its biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.